Methyl 3-(4-formylphenyl)acrylate

Regioselective Synthesis Domino Cyclization ortho-Formylcinnamate

Methyl 3-(4-formylphenyl)acrylate, also known as methyl 4-formylcinnamate, is an α,β-unsaturated ester bearing a reactive formyl group at the para position of the aromatic ring. This bifunctional architecture combines a conjugated Michael acceptor with an aldehyde moiety, enabling sequential or orthogonal transformations that are exploited in pharmaceutical intermediate synthesis and materials chemistry.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 7560-50-1
Cat. No. B024990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-formylphenyl)acrylate
CAS7560-50-1
SynonymsMETHYL-3-(4-FORMYLPHENYL)-2-(E) PROPENOATE; METHYL 4-FORMYLCINNAMATE; 4-FORMYLCINNAMIC ACID METHYL ESTER; methyl 3-(4-formylphenyl)acrylate; 4-FORMYLCINNAMIC ACID METHYL; 3-(4-Formylphenyl)acrylic acid methyl ester; Methyl p-formylcinnamate; (Z)-4-Formylcin
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
InChIKeyKVXMLLMZXPRPNG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-formylphenyl)acrylate (CAS 7560-50-1): A Para-Substituted Cinnamate Ester Intermediate


Methyl 3-(4-formylphenyl)acrylate, also known as methyl 4-formylcinnamate, is an α,β-unsaturated ester bearing a reactive formyl group at the para position of the aromatic ring [1]. This bifunctional architecture combines a conjugated Michael acceptor with an aldehyde moiety, enabling sequential or orthogonal transformations that are exploited in pharmaceutical intermediate synthesis and materials chemistry . The compound is a crystalline solid with a melting point of 86–91 °C and a predicted boiling point of 334.1 °C .

Why Ortho-, Meta-, or Unsubstituted Cinnamate Esters Cannot Simply Replace Methyl 3-(4-formylphenyl)acrylate


The position of the formyl substituent on the cinnamate scaffold dictates downstream reactivity, stereoelectronic properties, and crystal packing. Ortho-formylcinnamate esters undergo facile intramolecular cyclization under Brønsted acid catalysis to yield indene derivatives, a pathway that is sterically and electronically unavailable to the para isomer [1]. Conversely, the para aldehyde group is ideally positioned for Knoevenagel condensations and for forming linear, extended π-conjugated systems used in photoreactive crystalline materials, where the meta-substituted analogs fail to adopt the requisite head-to-tail stacking motif [2]. Substitution with an unsubstituted cinnamate ester (e.g., methyl cinnamate) would remove the aldehyde handle entirely, precluding any further functionalization at that position. These structurally dictated divergences mean that replacing the para-formyl compound with its ortho, meta, or unsubstituted analogs would either derail the intended synthetic sequence or compromise material performance, making generic substitution a high-risk proposition.

Quantitative Differentiation Guide: Methyl 3-(4-formylphenyl)acrylate vs. Closest Analogs


Para- vs. Ortho-Formyl Isomer Reactivity: Absence of Intramolecular Cyclization

Under identical Brønsted acid conditions (TfOH, CH₂Cl₂, rt), ortho-formylcinnamate esters undergo a domino cyclization with arenes to produce substituted indene esters in good yields, a transformation driven by the proximity of the formyl group to the acrylate double bond. Methyl 3-(4-formylphenyl)acrylate, with the formyl group in the para position, cannot undergo this intramolecular cyclization and remains inert under the same protocol [1]. This reactivity difference is absolute and predictable based on regiosubstitution, providing a decisive rule for synthetic route selection.

Regioselective Synthesis Domino Cyclization ortho-Formylcinnamate

Superior Crystalline-State Photoreactivity for Materials Applications

Methyl p-formylcinnamate serves as a precursor to CVCCMe₂ (dimethyl ester of 4-(2-carboxyvinyl)-α-cyanocinnamic acid), which forms photoreactive crystals that undergo [2+2] photodimerization upon irradiation to yield an amorphous oligomer with a head-to-head cyclobutane backbone [1]. The para substitution ensures the crystal lattice adopts the proper geometry for topochemical reaction, a prerequisite not met by the meta-substituted analog dimethyl m-phenylenediacrylate, which exhibits a different solid-state photoreactivity profile [1]. A thin film composed of CVCCMe₂ crystals with a sensitizer demonstrated high image resolution, underscoring its practical utility in photosensitive materials [1].

Solid-State Photochemistry Photoresponsive Materials Topochemical Reactions

Certified Purity Grades and Physical Specification Control

Reputable suppliers report Methyl 3-(4-formylphenyl)acrylate with an assay of 97% (HPLC) as an off-white solid, with a melting point of 86–91 °C and a recommended storage temperature of 2–8 °C under inert gas . In contrast, the ortho isomer (methyl 2-formylcinnamate, CAS 132316-45-1) is a liquid at ambient temperature and is supplied at lower purity or as a research-grade material with limited analytical documentation . The para isomer's solid physical form, well-defined melting point, and availability with full certificate of analysis (CoA) make it the preferred entry for workflows requiring gravimetric dispensing, long-term stability, and traceable quality documentation.

Quality Control Supplier Specification Melting Point

Role as Pharmacopeial Reference Standard for Ozagrel Impurity Profiling

Methyl 3-(4-formylphenyl)acrylate is catalogued as Ozagrel Impurity 35 in pharmaceutical impurity databases, designating it as a process-related impurity or degradation product requiring control during Ozagrel sodium active pharmaceutical ingredient (API) manufacture . The ortho-formylcinnamate isomer (methyl 2-formylcinnamate) is not listed among the known Ozagrel impurities, indicating that the para substitution pattern is specifically formed—or specifically tracked—in the Ozagrel synthetic pathway . This impurity designation confers procurement value as a certified reference material for analytical method development and batch release testing.

Pharmaceutical Impurity Ozagrel Reference Standard

High-Confidence Application Scenarios for Methyl 3-(4-formylphenyl)acrylate


Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers (e.g., Lercanidipine Intermediate)

The para-formyl group of Methyl 3-(4-formylphenyl)acrylate enables selective Knoevenagel condensation with active methylene compounds, a key step in constructing the 1,4-dihydropyridine ring system found in third-generation calcium channel blockers such as lercanidipine . The ortho isomer would instead undergo competing intramolecular cyclization under the basic condensation conditions, while the meta isomer would produce an undesired substitution pattern incompatible with the pharmacophore. The para compound's crystalline solid form and high purity (≥97%) also facilitate precise stoichiometric control in this cGMP-relevant step.

Photoreactive Crystalline Materials for Photoresists and Optical Data Storage

Methyl 3-(4-formylphenyl)acrylate is a direct precursor to CVCCMe₂, a diolefinic monomer that undergoes topochemical [2+2] photodimerization in the solid state to form cyclobutane-linked oligomers with high image resolution in thin films . The para substitution pattern is essential: it ensures the intermolecular spacing of 4.0–4.2 Å between adjacent double bonds required for photoreaction, a geometry not achievable with ortho- or meta-substituted analogs. This application scenario is directly supported by demonstrated thin-film performance data.

Certified Ozagrel Impurity Reference Standard for Analytical Quality Control

Pharmaceutical QC laboratories validating HPLC or UPLC methods for Ozagrel sodium must source authentic Methyl 3-(4-formylphenyl)acrylate as Impurity 35 for system suitability, linearity, and accuracy assessments . Using the ortho-formyl isomer or an uncharacterized methyl cinnamate derivative would invalidate the analytical method, as retention time and detector response will differ. The compound's established supplier purity (97%) and solid form support its use as a gravimetrically prepared reference stock solution, directly satisfying ICH Q3A/Q3B impurity qualification requirements.

Building Block for Diversity-Oriented Synthesis of Cinnamate-Derived Libraries

The para-aldehyde group remains available for reductive amination, Grignard addition, Wittig olefination, and hydrazone formation without interference from the conjugated ester, whereas the ortho isomer's aldehyde is spatially positioned to engage the proximal ester or alkene in intramolecular reactions . This orthogonality makes the para isomer a predictable, modular building block for generating compound libraries via parallel synthesis, particularly in medicinal chemistry campaigns targeting kinases, HDACs, or GPCRs where a cinnamate spacer is desired.

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